molecular formula C6H7F7N2 B13426580 Imidazolidine, 2-heptafluoropropyl- CAS No. 31185-53-2

Imidazolidine, 2-heptafluoropropyl-

Cat. No.: B13426580
CAS No.: 31185-53-2
M. Wt: 240.12 g/mol
InChI Key: GBFSEHYWHMNICI-UHFFFAOYSA-N
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Description

Imidazolidine, 2-heptafluoropropyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is a derivative of imidazolidine, where one of the hydrogen atoms is replaced by a heptafluoropropyl group. Imidazolidines are generally colorless, polar, and basic compounds, and they belong to the broader class of aminals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazolidines are traditionally synthesized through the condensation reaction of 1,2-diamines and aldehydes. The reaction typically involves heating the reactants in the presence of a catalyst. For instance, the synthesis of imidazolidine can be achieved by reacting ethylenediamine with formaldehyde

Industrial Production Methods

Industrial production of imidazolidine derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 2-heptafluoropropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinones.

    Reduction: Reduction reactions can yield imidazolidines with different substituents.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and other derivatives with modified functional groups. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Imidazolidine, 2-heptafluoropropyl- has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of imidazolidine, 2-heptafluoropropyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the heptafluoropropyl group can influence the compound’s lipophilicity, affecting its ability to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazolidine, 2-heptafluoropropyl- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

31185-53-2

Molecular Formula

C6H7F7N2

Molecular Weight

240.12 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)imidazolidine

InChI

InChI=1S/C6H7F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h3,14-15H,1-2H2

InChI Key

GBFSEHYWHMNICI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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